1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one
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Overview
Description
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Preparation Methods
The synthesis of 1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Chemical Reactions Analysis
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and varying temperatures depending on the desired reaction .
Scientific Research Applications
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid: Another indole derivative with different functional groups, leading to distinct chemical and biological properties.
1H-Indole-3-acetic acid: Known for its role in plant growth regulation, this compound has different applications compared to this compound.
1H-Indole-3-butyric acid: Used as a rooting hormone in plant propagation, highlighting its unique application in agriculture.
Properties
CAS No. |
106637-45-0 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-[7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl]propan-1-one |
InChI |
InChI=1S/C15H19NO2/c1-3-10-6-5-7-11-12(8-9-17)15(13(18)4-2)16-14(10)11/h5-7,16-17H,3-4,8-9H2,1-2H3 |
InChI Key |
CVZQGAZLFXLYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(=O)CC)CCO |
Origin of Product |
United States |
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